molecular formula C11H15Cl2N3O B2781766 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1503503-78-3

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B2781766
CAS No.: 1503503-78-3
M. Wt: 276.16
InChI Key: ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
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Description

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolopyridine derivatives .

Scientific Research Applications

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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